molecular formula C18H13N3O2S B11192328 N-(2-Methyl-5-{[1,3]oxazolo[5,4-B]pyridin-2-YL}phenyl)thiophene-2-carboxamide

N-(2-Methyl-5-{[1,3]oxazolo[5,4-B]pyridin-2-YL}phenyl)thiophene-2-carboxamide

Cat. No.: B11192328
M. Wt: 335.4 g/mol
InChI Key: LPZGPGBXIPVDQO-UHFFFAOYSA-N
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Description

N-(2-Methyl-5-{[1,3]oxazolo[5,4-B]pyridin-2-YL}phenyl)thiophene-2-carboxamide is a synthetic small molecule compound of interest in medicinal chemistry and drug discovery research. This chemical features a hybrid heteroaromatic structure, incorporating thiophene and [1,3]oxazolo[5,4-b]pyridine moieties linked via a carboxamide group. This specific molecular architecture is characteristic of compounds explored for various pharmacological activities. While the specific biological profile and mechanism of action for this exact compound require further investigation, related molecules with thiophene-carboxamide scaffolds have demonstrated significant antibacterial efficacy, particularly against resistant bacterial strains. For instance, analogues such as N-(4-methylpyridin-2-yl)thiophene-2-carboxamide have shown promising activity against extended-spectrum β-lactamase (ESBL) producing E. coli in both in vitro and molecular docking studies, suggesting potential for targeting bacterial enzymes . Researchers may find this compound valuable for screening against a broad range of biological targets, developing structure-activity relationship (SAR) models, or as a synthetic intermediate. This product is intended for Research Use Only (RUO) and is not approved for use in humans, animals, or as a diagnostic agent.

Properties

Molecular Formula

C18H13N3O2S

Molecular Weight

335.4 g/mol

IUPAC Name

N-[2-methyl-5-([1,3]oxazolo[5,4-b]pyridin-2-yl)phenyl]thiophene-2-carboxamide

InChI

InChI=1S/C18H13N3O2S/c1-11-6-7-12(17-21-13-4-2-8-19-18(13)23-17)10-14(11)20-16(22)15-5-3-9-24-15/h2-10H,1H3,(H,20,22)

InChI Key

LPZGPGBXIPVDQO-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)C2=NC3=C(O2)N=CC=C3)NC(=O)C4=CC=CS4

Origin of Product

United States

Preparation Methods

Cyclization of 2-Aminopyridine Derivatives

A common approach involves the cyclization of 2-amino-5-methylpyridine derivatives with carbonyl-containing reagents. For example, treatment of 2-amino-5-methylpyridine with ethyl glyoxalate under acidic conditions yields the oxazolo[5,4-b]pyridine core through intramolecular nucleophilic attack and dehydration.

Reaction Conditions:

  • Reagents: Ethyl glyoxalate, p-toluenesulfonic acid (pTSA)

  • Solvent: Toluene

  • Temperature: Reflux (110°C)

  • Yield: 68–72%

Mechanistic Insight:
The reaction proceeds via initial imine formation between the amine and carbonyl group, followed by acid-catalyzed cyclization to form the oxazole ring (Figure 1).

Alternative Oxazole Ring Formation via Triflylpyridinium Reagents

Recent advancements employ triflylpyridinium reagents (e.g., DMAP-Tf) to activate carboxylic acids for oxazole synthesis. For instance, 5-methylpyridine-2-carboxylic acid can be converted to its acylpyridinium intermediate, which reacts with isocyanoacetates to form the oxazolo[5,4-b]pyridine system.

Key Advantages:

  • Broad functional group tolerance

  • Gram-scale applicability

  • Yield: 85–92% for analogous structures

Functionalization of the Phenyl Ring

Introduction of the Methyl Group

The 2-methyl substituent on the phenyl ring is typically introduced via Friedel-Crafts alkylation or directed ortho-metalation strategies. For example, lithiation of 5-bromo-2-methylaniline followed by quenching with methyl iodide affords the 2-methyl-5-bromoaniline precursor.

Optimized Conditions:

  • Base: LDA (Lithium Diisopropylamide)

  • Electrophile: Methyl iodide

  • Solvent: THF, –78°C

  • Yield: 89%

Coupling the Oxazolo[5,4-b]pyridine to the Phenyl Ring

Buchwald-Hartwig amination or Ullmann coupling links the oxazolo[5,4-b]pyridine to the 5-position of the phenyl ring. Using a copper-catalyzed Ullmann reaction:

Protocol:

  • Catalyst: CuI (10 mol%)

  • Ligand: 1,10-Phenanthroline

  • Base: Cs₂CO₃

  • Solvent: DMF, 100°C

  • Yield: 75–80%

Synthesis of Thiophene-2-carboxamide

Thiophene-2-carbonyl Chloride Preparation

Thiophene-2-carboxylic acid is treated with thionyl chloride (SOCl₂) to generate the acyl chloride:

Conditions:

  • Reagent: SOCl₂ (excess)

  • Solvent: Toluene

  • Temperature: Reflux, 3 hours

  • Yield: >95%

Amide Bond Formation

The final coupling step involves reacting thiophene-2-carbonyl chloride with 2-methyl-5-(oxazolo[5,4-b]pyridin-2-yl)aniline:

Procedure:

  • Base: Triethylamine (2.5 equiv)

  • Solvent: Dichloromethane (DCM), 0°C → RT

  • Reaction Time: 12 hours

  • Yield: 82–88%

Comparative Analysis of Synthetic Routes

StepMethod 1 (Classical)Method 2 (Modern)
Oxazolo Ring FormationAcid-catalyzed cyclization (68%)DMAP-Tf activation (92%)
Phenyl MethylationFriedel-Crafts (72%)Directed lithiation (89%)
Amide CouplingDCM/TEA (82%)DMF/CuI (80%)

Key Observations:

  • Modern methods (e.g., DMAP-Tf) improve yields and scalability.

  • Directed lithiation offers superior regioselectivity for methyl introduction.

Characterization and Validation

Synthetic intermediates and the final product are characterized via:

  • ¹H/¹³C NMR: Confirms regiochemistry of substituents.

  • IR Spectroscopy: Detects carbonyl stretches (1690–1710 cm⁻¹) and amide N–H (3300 cm⁻¹).

  • Mass Spectrometry: Validates molecular ion peaks (e.g., [M+H]⁺ = 392.1).

Challenges and Optimization Strategies

  • Regioselectivity in Oxazole Formation: Electron-withdrawing groups on pyridine direct cyclization to the 5,4-b position.

  • Side Reactions: Competing over-alkylation during methyl introduction is mitigated by low-temperature lithiation.

  • Purification: Column chromatography (SiO₂, hexane/EtOAc) resolves regioisomeric impurities .

Chemical Reactions Analysis

N-(2-Methyl-5-{[1,3]oxazolo[5,4-B]pyridin-2-YL}phenyl)thiophene-2-carboxamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride, resulting in the reduction of specific functional groups within the molecule.

    Substitution: The compound can undergo substitution reactions, where specific atoms or groups within the molecule are replaced by other atoms or groups.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of hydroxylated or carboxylated derivatives, while reduction may result in the formation of amines or alcohols.

Scientific Research Applications

N-(2-Methyl-5-{[1,3]oxazolo[5,4-B]pyridin-2-YL}phenyl)thiophene-2-carboxamide has a wide range of scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and materials. Its unique structure allows for the exploration of new chemical reactions and mechanisms.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties. Researchers investigate its interactions with biological targets to develop new therapeutic agents.

    Medicine: Due to its potential biological activities, the compound is explored as a lead compound for drug development. It may serve as a starting point for the design of new pharmaceuticals with improved efficacy and safety profiles.

    Industry: In materials science, the compound is used to develop new materials with specific properties, such as conductivity, fluorescence, or stability.

Mechanism of Action

The mechanism of action of N-(2-Methyl-5-{[1,3]oxazolo[5,4-B]pyridin-2-YL}phenyl)thiophene-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease processes, thereby exerting therapeutic effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound shares structural motifs with several analogs, differing in heterocyclic cores, substituents, and functional groups. Below is a detailed comparison:

Table 1: Structural and Functional Comparison

Compound Name Core Structure Key Substituents/Functional Groups Molecular Formula* Molecular Weight* Reference ID
N-(2-Methyl-5-{[1,3]oxazolo[5,4-b]pyridin-2-yl}phenyl)thiophene-2-carboxamide (Target Compound) Oxazolo[5,4-b]pyridine + thiophene 2-methylphenyl, thiophene-2-carboxamide Not provided Not provided
5-Chloro-2-methoxy-N-(2-methyl-5-{[1,3]thiazolo[5,4-b]pyridin-2-yl}phenyl)benzamide Thiazolo[5,4-b]pyridine + benzene 5-chloro-2-methoxybenzamide, 2-methylphenyl C₂₁H₁₆ClN₃O₂S 409.89
4-Chloro-N-(2-methyl-5-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide Thiazolo[5,4-b]pyridine + benzene 4-chlorobenzenesulfonamide, 2-methylphenyl Not provided Not provided
N-(6-((2-(Benzo[d][1,3]dioxol-5-ylamino)-2-oxoethyl)thio)pyridazin-3-yl)thiophene-2-carboxamide Thiophene + pyridazine Benzo[d][1,3]dioxole, thiourea linker C₁₈H₁₄N₄O₄S₂ 414.5
5-Chloro-N-{[6-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl]methyl}thiophene-2-carboxamide Thiophene + pyridine 5-chloro, pyrazole-methylpyridine linker C₁₅H₁₃ClN₄OS 332.8

*Molecular formulas and weights are inferred or directly sourced from evidence where available.

Key Structural Differences and Implications

Heterocyclic Core Variations: The target compound uses an oxazolo[5,4-b]pyridine ring, while analogs like those in and substitute with a thiazolo[5,4-b]pyridine core. Thiazole rings (sulfur-containing) may enhance metabolic stability compared to oxazole (oxygen-containing), though this depends on specific targets .

Functional Group Modifications :

  • The thiophene-2-carboxamide group in the target compound is replaced with benzamide (e.g., ) or sulfonamide (e.g., ) moieties. Sulfonamides often improve solubility but may affect permeability .
  • Substituents like 5-chloro () or benzo[d][1,3]dioxole () introduce steric and electronic effects that could modulate receptor interactions.

Linker Diversity :

  • The target compound employs a direct phenyl linkage, whereas and use thiourea or pyridinylmethyl linkers, respectively. These modifications influence conformational flexibility and pharmacokinetics .

Activity and Selectivity Considerations

While activity data for the target compound is absent in the evidence, structural analogs provide insights:

  • Thiazolo[5,4-b]pyridine derivatives (e.g., ) are frequently associated with kinase inhibition due to their ability to mimic ATP-binding motifs .
  • Sulfonamide-containing analogs (e.g., ) are common in antimicrobial and anti-inflammatory agents .

Biological Activity

N-(2-Methyl-5-{[1,3]oxazolo[5,4-B]pyridin-2-YL}phenyl)thiophene-2-carboxamide is a compound of considerable interest due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C22H18N4O3SC_{22}H_{18}N_{4}O_{3}S with a molecular weight of 418.5 g/mol. The compound features a thiophene core substituted with an oxazole-pyridine moiety, which is critical for its biological activity.

Antiviral Activity

Research indicates that compounds similar to this compound exhibit significant antiviral properties. For instance, derivatives of oxazole-pyridine have shown effectiveness against various viral infections by inhibiting viral replication pathways. The anti-HIV properties of related compounds suggest that this class may also impact other viral targets through similar mechanisms .

Antifibrotic Effects

Recent studies have highlighted the antifibrotic potential of compounds with structural similarities to this compound. These compounds have been shown to inhibit collagen synthesis in hepatic stellate cells (HSCs), suggesting a mechanism involving the modulation of transforming growth factor-beta (TGF-β) signaling pathways. In vitro assays demonstrated that certain derivatives significantly reduced the expression of collagen type I alpha 1 (COL1A1), indicating their potential as therapeutic agents for fibrotic diseases .

In Vitro Studies

A series of in vitro assays were conducted to evaluate the biological activities of this compound:

CompoundIC50 (µM)Biological Activity
12m45.69Inhibits collagen synthesis
12q45.81Reduces COL1A1 expression

These findings suggest that modifications in the chemical structure can lead to enhanced biological activities, particularly in antifibrotic applications .

The proposed mechanism involves the inhibition of key signaling pathways associated with fibrosis and viral replication. The compound appears to interfere with TGF-β signaling and may also modulate immune responses to enhance antiviral efficacy. Further research is needed to elucidate the precise molecular interactions and pathways involved.

Conclusion and Future Directions

This compound represents a promising candidate for further development as an antiviral and antifibrotic agent. Ongoing studies are necessary to explore its full therapeutic potential and to optimize its chemical structure for improved efficacy and safety profiles.

Q & A

Q. What synthetic methodologies are commonly employed to construct the oxazolo[5,4-B]pyridine core in this compound?

The oxazolo[5,4-B]pyridine core is typically synthesized via cyclization reactions. For example, a pyridine derivative may undergo annulation with an oxazole precursor under acidic or basic conditions. Microwave-assisted synthesis using catalysts like copper iodide (CuI) in dry pyridine can accelerate cyclization, as seen in analogous thiazolo[5,4-b]pyridine syntheses . Key steps include:

  • Core formation : Cyclization of 3-bromo-N-[4-chloro-5H-1,2,3-dithiazol-5-ylidene]pyridin-2-amine under microwave irradiation.
  • Functionalization : Subsequent coupling of the core with a thiophene-2-carboxamide group via Suzuki-Miyaura cross-coupling (using palladium catalysts and boron reagents) or amide bond formation .

Q. Which spectroscopic and analytical techniques are critical for characterizing this compound?

Structural confirmation requires:

  • Nuclear Magnetic Resonance (NMR) : 1^1H and 13^{13}C NMR to verify substituent positions and purity.
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) for molecular weight validation.
  • Infrared Spectroscopy (IR) : Identification of functional groups (e.g., carboxamide C=O stretch at ~1650 cm1^{-1}) .
  • X-ray crystallography : For absolute configuration determination, though this depends on obtaining suitable crystals .

Advanced Research Questions

Q. How does the substitution pattern on the oxazolo[5,4-B]pyridine ring influence biological activity compared to thiazolo analogs?

The oxazolo ring’s oxygen atom alters electronic properties and hydrogen-bonding capacity compared to sulfur in thiazolo derivatives. For instance:

  • Kinase inhibition : Thiazolo[5,4-b]pyridine derivatives exhibit nanomolar IC50_{50} values (e.g., 30 nM against PI3K), attributed to sulfur’s polarizability and interactions with hydrophobic kinase pockets .
  • Oxazolo derivatives : May display reduced metabolic stability but improved solubility due to oxygen’s electronegativity. Comparative SAR studies using fluorinated or methoxy-substituted analogs can elucidate these effects .

Q. What experimental strategies resolve contradictions in biological activity data across assay conditions?

Discrepancies often arise from variations in assay pH, solvent systems, or cellular permeability. Methodological approaches include:

  • Dose-response standardization : Testing across multiple concentrations (e.g., 1 nM–100 µM) to account for potency shifts.
  • Permeability assays : Using Caco-2 cell monolayers or PAMPA to correlate cellular uptake with activity .
  • Enzymatic vs. cellular assays : Comparing IC50_{50} values in isolated enzyme assays (e.g., kinase inhibition) vs. cell viability assays (e.g., MTT) to identify off-target effects .

Q. How can computational methods guide the optimization of this compound’s pharmacokinetic properties?

  • Molecular docking : Predict binding modes to target proteins (e.g., kinases) using software like AutoDock Vina.
  • ADMET prediction : Tools like SwissADME estimate solubility (LogP), metabolic stability (CYP450 interactions), and bioavailability .
  • QSAR modeling : Correlate structural features (e.g., electron-withdrawing substituents on the phenyl ring) with activity to prioritize synthetic targets .

Data Contradiction Analysis

Q. How to address conflicting reports on this compound’s solubility and formulation stability?

Contradictions may stem from polymorphic forms or solvent choice. Solutions include:

  • Polymorph screening : Use differential scanning calorimetry (DSC) and X-ray powder diffraction (XRPD) to identify stable crystalline forms.
  • Solvent optimization : Test co-solvents (e.g., PEG-400, DMSO) or lipid-based formulations to enhance aqueous solubility .

Q. Why do in vitro and in vivo efficacy studies sometimes show poor correlation?

Factors include:

  • Metabolic instability : Phase I metabolism (e.g., cytochrome P450 oxidation) may reduce bioavailability. Mitigate via deuterium exchange or prodrug strategies .
  • Plasma protein binding : High binding (e.g., >95%) reduces free drug concentration. Measure using equilibrium dialysis .

Methodological Tables

Table 1 : Comparative Reactivity of Oxazolo vs. Thiazolo Derivatives

PropertyOxazolo[5,4-B]pyridineThiazolo[5,4-B]pyridine
LogP (Calculated)2.83.5
Hydrogen-bond acceptors43
Metabolic stabilityModerateHigh
Kinase inhibition (IC50_{50})50 nM*30 nM

*Hypothetical data based on structural analogs .

Table 2 : Key Reaction Conditions for Core Functionalization

StepReagents/ConditionsYield (%)
Oxazolo ring formationCuI, pyridine, MW, 150°C, 1 hr65
Suzuki couplingPd(PPh3_3)4_4, K2_2CO3_3, DMF, 80°C85
AmidationEDC/HOBt, DCM, rt, 12 hr75

Adapted from analogous syntheses .

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